molecular formula C10H8BrNO3 B134377 N-(2-Bromoethoxy)phthalimide CAS No. 5181-35-1

N-(2-Bromoethoxy)phthalimide

Cat. No. B134377
CAS RN: 5181-35-1
M. Wt: 270.08 g/mol
InChI Key: OCWDBKQNNKCYCJ-UHFFFAOYSA-N
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Patent
US07589170B1

Procedure details

N-(2-Bromoethoxy)phthalimide was synthesised by a modification of the procedure of Bauer and Suresh (Bauer et al 1963). N-Hydroxyphthalimide (80 g, 0.49 mol), triethylamine (150 mL, 1.08 mol), and 1,2-dibromoethane (175 mL, 2.30 mol) were combined in DMF (575 mL) and stirred at room temperature overnight. Solids were filtered and washed with DMF and the filtrate was diluted with water (4.0 L) and the resulting precipitate filtered, dissolved in EtOAc (500 mL), and washed with 1 N HCl (2×100 mL), water (1×100 mL), and dried over MgSO4. Volatiles were removed in vacuo, and the resulting solid recrystallised from 95% EtOH to give (9) as a white solid (87.1 g, 70%): mp. 94-96° C.; lit. mp. 94-96° C. 1H NMR (CDCl3): δ 7.82 (m, 4H), 4.49 (t, 2H, J=6.9 Hz), 3.65 (t, 2H, J=6.9 Hz).
[Compound]
Name
al 1963
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
reactant
Reaction Step Four
Name
Quantity
575 mL
Type
solvent
Reaction Step Five
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].C(N(CC)CC)C.[Br:20][CH2:21][CH2:22]Br>CN(C=O)C>[Br:20][CH2:21][CH2:22][O:1][N:2]1[C:3](=[O:12])[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[C:5]2[C:6]1=[O:7]

Inputs

Step One
Name
al 1963
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
175 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
575 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solids were filtered
WASH
Type
WASH
Details
washed with DMF
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (4.0 L)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOAc (500 mL)
WASH
Type
WASH
Details
washed with 1 N HCl (2×100 mL), water (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid recrystallised from 95% EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCCON1C(C=2C(C1=O)=CC=CC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 87.1 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.